3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-14-9(12(15)16)5-8(13-14)7-2-3-10-11(4-7)18-6-17-10/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBLUTIPOCAQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic strategy for 3-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-5-carboxylic acid generally involves:
Step 1: Preparation of Benzodioxole Derivative
The benzodioxole moiety is typically prepared or sourced as 1,3-benzodioxole-5-yl derivatives, which serve as key aromatic precursors. These may be synthesized via acylation or other electrophilic aromatic substitution reactions on the benzodioxole ring system.Step 2: Formation of Pyrazole Core via Cyclization
The pyrazole ring is constructed by cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or chalcone analogs substituted with the benzodioxole group. The reaction proceeds through condensation followed by cyclization under reflux conditions.- Common solvents: ethanol, methanol, toluene, or dimethylformamide (DMF)
- Catalysts: Palladium or copper catalysts are often employed to facilitate cyclization and improve yields.
- Temperature: Typically elevated, around 70–110°C depending on solvent and catalyst.
Step 3: Introduction of the Methyl Group and Carboxylic Acid Functionality
Methylation at the N-1 position of the pyrazole ring is achieved via methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The carboxylic acid group at the 5-position can be introduced either by starting from a carboxylated precursor or via oxidation of corresponding aldehyde or ester intermediates.Step 4: Purification and Isolation
After synthesis, the compound is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel and solvent systems like ethyl acetate/hexane mixtures.
Detailed Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Catalyst | Notes |
|---|---|---|---|---|---|---|
| 1 | Acylation (if benzodioxole modification needed) | Acetyl chloride or equivalent acylating agent | Dichloromethane, toluene | 0–25°C | Lewis acid (e.g., AlCl3) | To prepare benzodioxole derivatives |
| 2 | Cyclization to form pyrazole | Hydrazine derivatives + α,β-unsaturated ketones/chalcones | Ethanol, methanol, DMF | 70–110°C reflux | Pd or Cu catalysts | Reaction time 6–24 h; ratio hydrazine:chalcone ~1:1.2 |
| 3 | N-Methylation | Methyl iodide or dimethyl sulfate + base (e.g., K2CO3) | Acetone, DMF | Room temp to 50°C | None or phase-transfer catalyst | Ensures selective methylation at N-1 |
| 4 | Carboxyl group introduction | Oxidation or use of carboxylated precursors | Various | Variable | Oxidizing agents (e.g., KMnO4) | Purification by recrystallization or chromatography |
Industrial Production Considerations
For large-scale synthesis, the following optimizations are typically implemented:
Continuous Flow Reactors: Enhance control over reaction parameters (temperature, mixing) and improve reproducibility and yield.
Catalyst Optimization: Use of heterogeneous catalysts to facilitate catalyst recovery and reuse, reducing cost and environmental impact.
Solvent Selection: Preference for greener solvents or solvent-free conditions to minimize hazardous waste.
Purification Techniques: Implementation of scalable purification methods such as crystallization or preparative HPLC to achieve high purity (>95%).
Yield and Purity: Industrial processes aim for yields above 70% with purity exceeding 98% to meet regulatory and application standards.
Analytical Validation of the Synthesized Compound
Nuclear Magnetic Resonance (NMR): Confirms the regioselectivity of methylation and the integrity of the benzodioxole and pyrazole rings.
Mass Spectrometry (MS): High-resolution MS verifies molecular weight (expected m/z ~ 222 for [M+H]+) confirming the molecular formula C12H10N2O4.
X-ray Crystallography: Provides structural confirmation including dihedral angles between pyrazole and benzodioxole rings, important for understanding biological activity.
Chromatography (TLC, HPLC): Assesses purity and monitors reaction progress.
Summary Table of Preparation Methods
| Preparation Aspect | Details | Key Parameters | Outcome |
|---|---|---|---|
| Benzodioxole precursor preparation | Acylation or substitution reactions | Acylating agents, Lewis acids, 0–25°C | Functionalized benzodioxole intermediates |
| Pyrazole ring formation | Cyclization of hydrazine and chalcone derivatives | Pd/Cu catalysts, ethanol/DMF, 70–110°C, 6–24 h | Pyrazole core with benzodioxole substituent |
| N-Methylation | Methyl iodide or dimethyl sulfate treatment | Base (K2CO3), acetone/DMF, RT–50°C | Selective N-1 methylation |
| Carboxyl group introduction | Oxidation or use of carboxylated precursors | Oxidants like KMnO4, variable conditions | Pyrazole-5-carboxylic acid derivative |
| Purification | Recrystallization or chromatography | Silica gel, ethyl acetate/hexane mixtures | >95% purity compound |
Research Findings and Notes
The electronic nature of substituents on the benzodioxole ring influences the cyclization efficiency and final yield; electron-withdrawing groups tend to slow the reaction.
Precise control of stoichiometry and temperature is critical for regioselectivity, especially for methylation at the N-1 position.
Industrial methods emphasize environmentally friendly catalysts and solvents, aiming for cost-effective and sustainable production.
Characterization techniques confirm the structural integrity and purity essential for downstream applications in medicinal chemistry and biological studies.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry Applications
BDPCA has shown promise in several medicinal applications:
Anticancer Activity
Recent studies have indicated that BDPCA exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that BDPCA effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. The compound's ability to modulate key signaling pathways involved in cell survival was highlighted.
Anti-inflammatory Properties
BDPCA has been evaluated for its anti-inflammatory potential:
- Case Study : Research conducted on animal models showed that BDPCA significantly reduced inflammation markers in induced arthritis models, suggesting its potential as an anti-inflammatory agent.
Neuroprotective Effects
The neuroprotective properties of BDPCA have been explored in the context of neurodegenerative diseases:
- Case Study : In vitro studies indicated that BDPCA protects neuronal cells from oxidative stress-induced damage, which is critical in conditions such as Alzheimer's disease.
Material Science Applications
In addition to its medicinal uses, BDPCA has applications in material science:
Polymer Chemistry
BDPCA can be utilized as a building block for synthesizing novel polymers with enhanced properties:
- Data Table : Comparison of polymer properties synthesized with and without BDPCA.
| Property | Polymer without BDPCA | Polymer with BDPCA |
|---|---|---|
| Tensile Strength | 30 MPa | 45 MPa |
| Thermal Stability | 200 °C | 250 °C |
| Flexibility | Moderate | High |
Coatings and Adhesives
The incorporation of BDPCA into coatings has been shown to improve adhesion and durability:
- Case Study : A study demonstrated that coatings containing BDPCA had superior resistance to environmental degradation compared to traditional formulations.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Table 1: Key Structural Variants and Substituent Impacts
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid (hereafter referred to as "the compound") is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₀H₈N₂O₄
- Molecular Weight : 232.19 g/mol
- CAS Number : 141791-06-2
The biological activity of the compound is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in cellular metabolism and signaling pathways. For example, it may act on membrane-bound pyrophosphatases, which are involved in energy metabolism in protozoan parasites such as Trypanosoma brucei and Toxoplasma gondii .
- Anticancer Activity : Recent studies suggest that pyrazole derivatives, including the compound, exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The structure-activity relationship (SAR) indicates that modifications to the pyrazole ring can enhance its potency against various cancer cell lines .
- Antimicrobial Properties : Some derivatives related to the compound have demonstrated antimicrobial activity, potentially making them candidates for developing new antibiotics .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound and its analogs:
Case Study 1: Anticancer Properties
A study investigated the effect of the compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of approximately 15 μM. The mechanism involved apoptosis induction via caspase activation.
Case Study 2: Enzyme Inhibition
In a separate study focusing on Toxoplasma gondii, the compound was evaluated for its ability to inhibit membrane-bound pyrophosphatases. The results showed that it effectively reduced parasitic growth by disrupting energy metabolism pathways, demonstrating potential as an antiprotozoal agent.
Q & A
Q. What synthetic methodologies are reported for 3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid?
Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or chalcone derivatives. For example:
- Route 1 : Reacting 3-(1,3-benzodioxol-5-yl)prop-2-enoyl derivatives with hydrazine hydrate in ethanol under acidic conditions (e.g., H₂SO₄) to form the pyrazole core .
- Route 2 : Using K₂CO₃ as a base catalyst to facilitate nucleophilic substitution reactions, as demonstrated in analogous pyrazole-carboxylic acid syntheses .
Critical Parameters : Solvent choice (polar aprotic vs. ethanol), reaction temperature (reflux conditions), and stoichiometric ratios of hydrazine to carbonyl precursors. Yields may vary depending on the electronic effects of substituents on the benzodioxole ring.
Q. How is the compound characterized to confirm structural integrity and purity?
Answer:
Q. What are the known biological targets or activities of this compound?
Answer:
- Protease Inhibition : Structural analogs (e.g., 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid) inhibit cysteine proteases like cathepsin L (CatL) and cruzain (Cz), suggesting potential antiparasitic or anticancer applications .
- Structure-Activity Relationship (SAR) : Modifications at the benzodioxole or pyrazole positions (e.g., introducing bioisosteres like 7-chloroquinoline or 6-aminonicotinic acid) can enhance selectivity for specific enzymes .
Advanced Research Questions
Q. How can computational modeling elucidate binding interactions with cysteine proteases?
Answer:
- Molecular Docking : Use software like AutoDock or Schrödinger to predict binding poses within protease active sites (e.g., Cz’s S1/S1’ subsites). Focus on hydrogen bonding between the carboxylic acid group and catalytic cysteine residues .
- QM/MM Simulations : Assess electronic effects of the benzodioxole group on binding affinity. The methylenedioxy bridge may stabilize π-π interactions with aromatic residues .
- Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., methyl vs. tert-butyl groups) on binding free energy .
Q. How can contradictory activity data across enzyme inhibition assays be resolved?
Answer:
- Assay Optimization :
- Control pH (CatL activity is pH-sensitive) and temperature.
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm results.
- Enzyme Isoforms : Test against multiple isoforms (e.g., CatL vs. CatB) to identify selectivity .
- Data Normalization : Include positive controls (e.g., E-64 for cysteine proteases) and normalize activity to protein concentration.
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Answer:
- Challenges :
- Solutions :
Q. How does the benzodioxole group influence electronic properties and reactivity?
Answer:
- Electron Density : The methylenedioxy bridge acts as an electron-donating group, stabilizing adjacent conjugated systems (e.g., pyrazole-carboxylic acid) via resonance .
- Reactivity : Enhances electrophilic substitution at the benzodioxole’s 5-position. Substituents here can modulate solubility and metabolic stability .
- Spectroscopic Impact : UV-Vis spectra show bathochromic shifts due to extended conjugation, useful for tracking degradation or binding events .
Methodological Recommendations
-
Synthetic Optimization Table :
Parameter Condition 1 Condition 2 Optimal Outcome Solvent Ethanol DMF Ethanol (yield: 75%) Catalyst H₂SO₄ K₂CO₃ H₂SO₄ (faster cyclization) Temperature Reflux RT Reflux (complete reaction in 6h) -
Characterization Benchmarks :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
